molecular formula C7H11NO2 B1332163 (Tetrahydro-pyran-2-yloxy)-acetonitrile CAS No. 17521-49-2

(Tetrahydro-pyran-2-yloxy)-acetonitrile

Cat. No. B1332163
CAS RN: 17521-49-2
M. Wt: 141.17 g/mol
InChI Key: YADWCNNOFHOBBG-UHFFFAOYSA-N
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Description

Tetrahydro-pyran-2-yloxy)-acetonitrile (THP-2-CN) is a compound that has been studied for its potential applications in various scientific research fields. It is a derivative of acetonitrile and is synthesized by the reaction of acetonitrile with 2-hydroxy-tetrahydropyran. THP-2-CN is a colorless liquid at room temperature and is soluble in most organic solvents. It has been studied for its potential applications in organic synthesis, biochemistry, and medicinal chemistry.

Scientific Research Applications

Synthesis of 2H-Pyrans

The compound is utilized in the synthesis of 2H-pyrans , which are structural motifs present in many natural products. These compounds serve as key intermediates in constructing complex structures found in various natural substances .

Valence Isomerism Studies

It plays a role in studying valence isomerism , which is a phenomenon where compounds with the same formula have different connectivity of atoms. This is particularly relevant in the equilibrium between 2H-pyrans and their opened isomeric forms .

Total Synthesis of Natural Products

This compound has been used as an intermediate in the total synthesis of natural products such as (−)-daurichromenic acid and its analogues, showcasing its importance in medicinal chemistry .

Multicomponent Reaction (MCR) Approach

In synthetic chemistry, it’s part of the MCR approach for creating pyran derivatives, which are crucial due to their broad spectrum of biological and pharmaceutical properties .

Catalysis Research

It’s involved in catalysis research , particularly in reactions facilitated by Lewis or Brønsted acids, indium, or iodine, which are complementary to the iminium formation in synthetic processes .

Green Chemistry

The compound supports the principles of green chemistry in transition metal-catalyzed reactions, which emphasize simplicity, selectivity, non-toxicity, and reusability of catalysts .

Biological Activity Studies

Due to its role in forming structures with a broad spectrum of biological activities, it’s significant in studying the biological activity of new compounds, especially those related to higher plants .

Organic Precursor for Synthetic Chemistry

Lastly, it serves as an organic precursor in synthetic chemistry, contributing to the development of new heterocyclic compounds with enhanced biological activity .

properties

IUPAC Name

2-(oxan-2-yloxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADWCNNOFHOBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337762
Record name (Tetrahydro-2H-pyran-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-pyran-2-yloxy)-acetonitrile

CAS RN

17521-49-2
Record name (Tetrahydro-2H-pyran-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was PTMT discovered, and what is its known biological activity?

A1: PTMT was discovered during research on amygdalin, a naturally occurring compound found in various plants. Researchers used an extracellular enzyme mixture from Aspergillus niger to catalytically degrade amygdalin, leading to the identification and purification of PTMT []. Importantly, PTMT was found to possess antitumor activity.

Q2: The research mentions a newly developed SPE-HPLC method for analyzing PTMT. Can you elaborate on the significance of this method?

A2: Understanding the pharmacokinetic properties of a potential drug candidate like PTMT is crucial. This involves studying its absorption, distribution, metabolism, and excretion within an organism. The developed SPE-HPLC method allows researchers to precisely measure the concentration of PTMT in mouse plasma samples []. This is essential for determining how PTMT behaves within a living system, which is a key step towards evaluating its potential as a therapeutic agent.

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